

Physical and chemical properties of Alstonine.

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Compound of Interest

Compound Name: *Alstolenine*

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An In-depth Technical Guide to the Physical and Chemical Properties of Alstonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine is a pentacyclic indole alkaloid found in a variety of medicinal plants, including those from the *Alstonia*, *Catharanthus*, *Picralima*, and *Rauwolfia* genera.^[1] It has been identified as the major component of plant-based remedies used in traditional Nigerian medicine to treat mental illnesses.^{[2][3][4][5]} Preclinical studies have revealed its potential as an antipsychotic and anxiolytic agent, with a pharmacological profile that resembles atypical antipsychotics like clozapine, but with a distinct and not fully elucidated mechanism of action.^{[2][4][5]} This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of alstonine, intended for researchers and professionals in the field of drug development.

Physical and Chemical Properties

Alstonine is an organic heteropentacyclic compound, classified as an indole alkaloid.^[6] Its core structure is a heteroyohimbine-type skeleton.

Core Properties

The fundamental physical and chemical properties of alstonine are summarized in the table below.

Property	Value	Source
Chemical Formula	C ₂₁ H ₂₀ N ₂ O ₃	[1][6][7]
Molecular Weight	348.40 g/mol	[7]
349.4 g/mol	[8][9][10]	
Exact Mass	348.1474 Da	[7]
CAS Number	642-18-2	[1][7][8][9][10]
IUPAC Name	(19 α ,20 α)-16-(Methoxycarbonyl)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-4-ium	[1]
Elemental Analysis	C: 72.40%; H: 5.79%; N: 8.04%; O: 13.78%	[7]
Purity (Commercial)	≥98% by HPLC	[9][10]

Solubility and Stability

Alstonine's solubility and stability are critical for experimental design and formulation.

Parameter	Details	Source
Solvents	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[8][9]
Storage (Short-term)	0 - 4 °C, dry and dark.	[7][9][10]
Storage (Long-term)	-20 °C, dry and dark.	[7][9][10]
Shipping Condition	Shipped under ambient temperature as a non-hazardous chemical.	[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of alstonine. While detailed spectral data is dispersed across various studies, the key characteristics are outlined below.

Spectroscopy	Observed Features	Source
¹ H NMR	Comparison of ¹ H NMR spectra of alstonine standard and alstonine purified from yeast shows matching signals in both the aromatic and aliphatic regions.	[11]
UV-Vis	The UV spectrum in ethanol exhibits absorption maxima (λ _{max}) at 231, 261, 284, and 293 nm. This is characteristic of an indole nucleus combined with an oxo-enol ether chromophore.	
IR	The infrared spectrum in CHCl ₃ shows characteristic peaks at 1660 and 1621 cm ⁻¹ , suggesting the presence of an oxo-enol ether function (-C=C-CH-O-C-).	
Mass Spectrometry	The exact mass is determined to be 348.1474, corresponding to the molecular formula C ₂₁ H ₂₀ N ₂ O ₃ .	[7]

Experimental Protocols

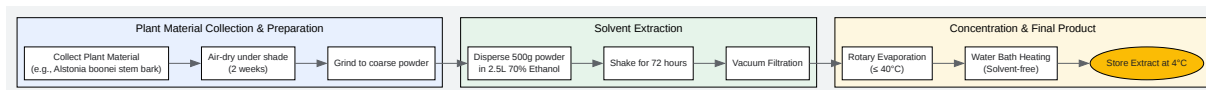
This section details the methodologies for the isolation, characterization, and pharmacological evaluation of alstonine.

Isolation and Purification

Alstonine can be isolated from various plant sources. The following protocols provide examples of extraction and purification methodologies.

- Plant Material: Mature fruits of *Picralima nitida* are collected and identified.
- Extraction: The fruit rind is processed to obtain a crude extract.
- Purification: pH-zone-refining counter-current chromatography is employed.
 - Solvent System: A two-phase system of methyl tert-butyl ether (MtBE)-acetonitrile-water (2:2:3, v/v) is used.
 - Retainer: Triethylamine (TEA) is added to the upper organic stationary phase.
 - Eluter: Hydrochloric acid (HCl) is added to the aqueous mobile phase.
- Identification: Pure fractions are identified by thermospray liquid chromatography-mass spectrometry (LC-MS) and by co-elution with a reference standard on TLC.
- Plant Material: Fresh stem bark of *Alstonia boonei* is collected, air-dried under shade for two weeks, and ground into a coarse powder.
- Extraction:
 - 500 g of the powdered bark is dispersed in 2.5 L of 70% ethanol.
 - The mixture is shaken on a GFL shaker for 72 hours.
- Concentration:
 - The mixture is filtered under vacuum.
 - The extract is concentrated using a rotary evaporator at a temperature not exceeding 40°C.
 - The concentrate is further heated over a water bath to obtain a solvent-free extract.

- Storage: The final extract is stored at 4°C.



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Caption: Workflow for Alstonine Extraction from *Alstonia boonei*.

Pharmacological Assays

The antipsychotic-like and anxiolytic effects of alstonine have been evaluated using several preclinical models.

- Animals: Male mice.
- Drug Administration:
 - Alstonine (0.1, 0.5, and 1.0 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.).
 - 30 minutes later, MK-801 (an NMDA receptor antagonist that induces hyperlocomotion) is administered.
- Measurement: Locomotor activity is measured in an open-field arena or locomotor activity cages.
- Endpoint: The ability of alstonine to prevent or reverse the hyperlocomotion induced by MK-801 is quantified.
- Animals: Male mice.
- Drug Administration: Alstonine (0.5 and 1.0 mg/kg, i.p.) or vehicle is administered 30 minutes before the test. To investigate receptor involvement, antagonists like ritanserin (5-HT_{2a/2c} antagonist, 2.0 mg/kg) can be administered prior to alstonine.[2]

- Apparatus: A board with evenly spaced holes.
- Measurement: The number of head-dips into the holes is counted over a specific period. An increase in head-dips is indicative of an anxiolytic effect.
- Preparation: Hippocampal slices are prepared from rats.
- Incubation: Slices are incubated with alstonine or clozapine (as a comparator).
- Measurement: The uptake of radiolabeled glutamate (e.g., [^3H]L-glutamate) into the tissue is measured.
- Endpoint: The inhibition of glutamate reuptake is quantified. The involvement of specific receptors can be tested by co-incubation with antagonists for 5-HT_{2a} and 5-HT_{2c} receptors.

Mechanism of Action and Signaling Pathways

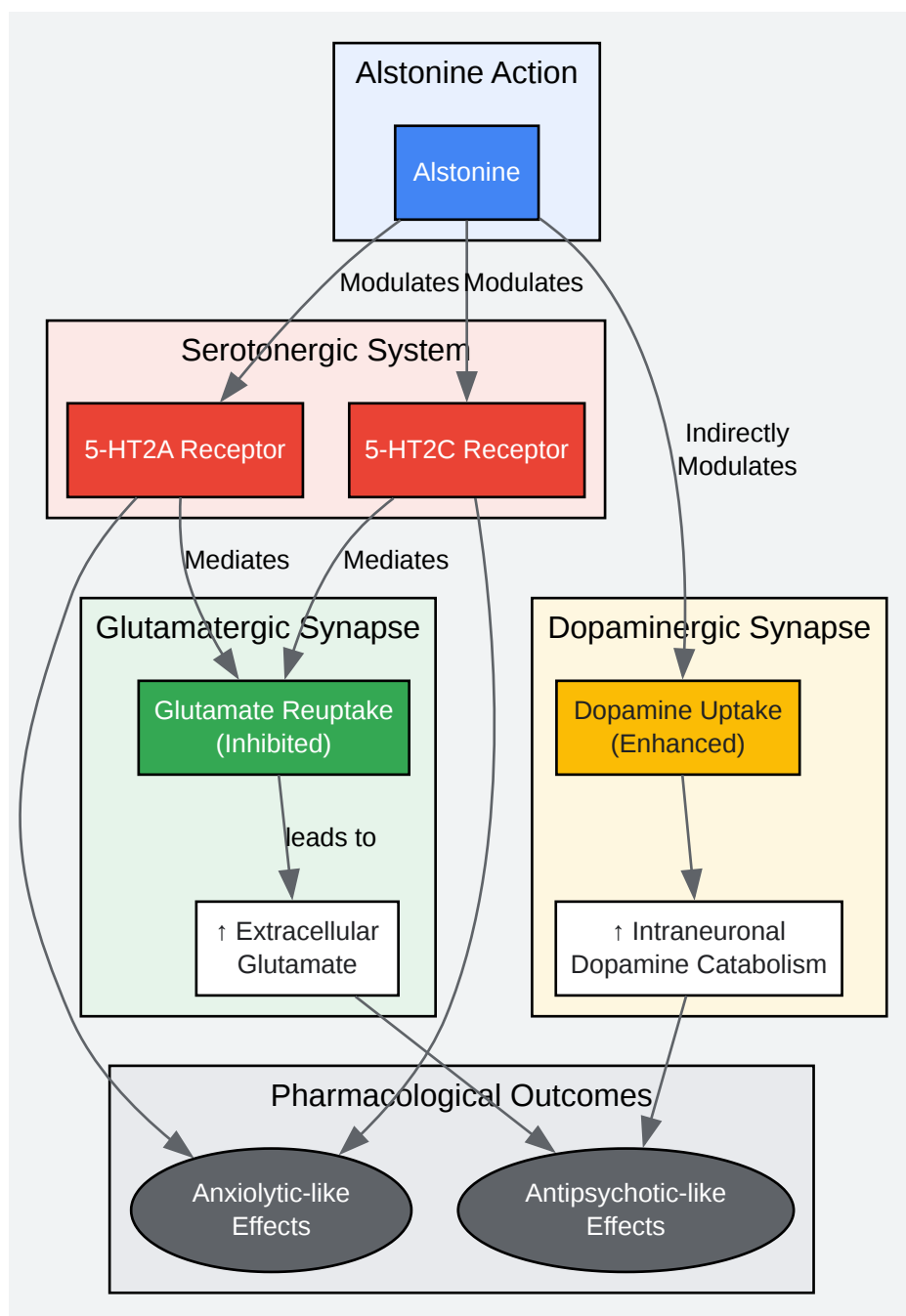
Alstonine exhibits an atypical antipsychotic profile, and its mechanism of action is distinct from classical and some atypical antipsychotics. It does not appear to interact directly with dopamine D₁ or D₂ receptors.^[2]^[12] Instead, its effects are primarily mediated through the serotonergic system and indirect modulation of glutamatergic and dopaminergic neurotransmission.

Key Mechanistic Features:

- Serotonin Receptors: The anxiolytic and antipsychotic-like effects of alstonine are mediated by 5-HT_{2a} and 5-HT_{2c} receptors.^[1] Its effects in animal models of anxiety are prevented by the 5-HT_{2a/2c} antagonist ritanserin.^[2] This suggests that alstonine may act as an agonist or positive modulator at these receptors.
- Glutamate System: Alstonine indirectly inhibits the reuptake of glutamate in hippocampal slices.^[1] This effect is dependent on 5-HT_{2a} and 5-HT_{2c} receptor activity. A dysfunctional glutamatergic system is a key hypothesis in the pathophysiology of schizophrenia, and modulating glutamate uptake is a novel target for antipsychotics.^[8]
- Dopamine System: While not binding directly to dopamine receptors, alstonine indirectly modulates dopamine transmission. It increases intraneuronal dopamine catabolism and

enhances dopamine uptake in the striatum after acute treatment.[3][13] This contrasts with many antipsychotics that block dopamine receptors.

- Neuroprotection: Alstonine has been shown to increase glutathione levels, a crucial cellular antioxidant that is reportedly decreased in the brains of schizophrenia patients.[8]



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Caption: Proposed Signaling Pathway for Alstonine's Antipsychotic Action.

Summary and Future Directions

Alstonine is a promising indole alkaloid with a unique pharmacological profile that distinguishes it from existing antipsychotic medications. Its mechanism of action, centered on the modulation of serotonergic and glutamatergic systems without direct dopamine receptor blockade, presents a novel avenue for the development of therapeutics for psychiatric disorders.[1][2][12]

Future research should focus on:

- **Complete Structural Elucidation:** Detailed 2D-NMR studies to confirm assignments and stereochemistry.
- **Pharmacokinetics:** In-depth ADME (absorption, distribution, metabolism, and excretion) studies to understand its bioavailability and fate in the body.
- **Target Identification:** Precise identification of the binding sites and nature of the interaction (e.g., agonist, antagonist, allosteric modulator) at 5-HT_{2a} and 5-HT_{2c} receptors.
- **Clinical Evaluation:** Given its traditional use and promising preclinical profile, progression towards carefully designed clinical trials is warranted to evaluate its safety and efficacy in humans.

The study of alstonine exemplifies the value of ethnopharmacology in discovering novel drug leads and therapeutic paradigms.[2][5]

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